N-benzyl-3-hydroxy-4-iodobenzamide N-benzyl-3-hydroxy-4-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572434
InChI: InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O
Molecular Formula: C14H12INO2
Molecular Weight: 353.15 g/mol

N-benzyl-3-hydroxy-4-iodobenzamide

CAS No.:

Cat. No.: VC13572434

Molecular Formula: C14H12INO2

Molecular Weight: 353.15 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-hydroxy-4-iodobenzamide -

Specification

Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
IUPAC Name N-benzyl-3-hydroxy-4-iodobenzamide
Standard InChI InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
Standard InChI Key UBIAGFAEHKBMPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O

Introduction

Structural and Molecular Characteristics

N-Benzyl-3-hydroxy-4-iodobenzamide (C₁₄H₁₂INO₂) features a molecular weight of 385.16 g/mol, derived from its benzamide backbone modified with a benzyl group, hydroxy (-OH), and iodo (-I) substituents. The iodine atom at the para position relative to the amide group introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions . The ortho hydroxy group enhances hydrogen-bonding potential, which may impact crystallinity and solubility .

Table 1: Comparative Molecular Properties of Halogenated Benzamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Hexyl-2-hydroxy-4-iodobenzamide C₁₃H₁₈INO₂347.19Hexyl, 2-OH, 4-I
N-Hydroxy-4-iodobenzamide C₇H₆INO₂263.034-I, N-hydroxy
N-Benzyl-3-hydroxy-4-iodobenzamideC₁₄H₁₂INO₂385.16Benzyl, 3-OH, 4-I

Synthetic Methodologies

Quaternary Ammonium Salt Intermediate Route

Adapting protocols from N-benzyl-3-piperidinol synthesis , a plausible route involves:

  • Reaction of 3-hydroxy-4-iodobenzoic acid with benzylamine to form the corresponding benzamide via coupling reagents.

  • Benzylation using benzyl chloride under reflux conditions, analogous to the formation of quaternary ammonium salts in piperidinol synthesis .

  • Catalytic hydrogenation with a nickel-based catalyst (3–5 atm H₂) to reduce intermediates or remove protecting groups .

Key Reaction Parameters

  • Solvent: Toluene or ethanol for solubility and reflux stability .

  • Catalyst: Nickel-based systems (e.g., Raney nickel) for selective hydrogenation .

  • Temperature: 70–110°C to balance reaction rate and byproduct formation .

Radical Cyclization Approaches

Bu₃SnH-mediated radical reactions of iodobenzamides could enable macrocycle formation or aryl-aryl coupling. For example, treating 3-hydroxy-4-iodo-N-benzylbenzamide with tributyltin hydride may induce intramolecular cyclization or intermolecular dimerization, depending on reaction conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility due to the hydrophobic benzyl and iodo groups. Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) is likely .

  • Stability: Susceptible to photodehalogenation (iodine loss under UV light) and oxidation of the hydroxy group. Storage under inert atmosphere and low-temperature conditions is advised .

Spectroscopic Signatures

  • NMR: The iodo substituent induces deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic H). The hydroxy proton may appear as a broad singlet (δ 5–6 ppm) .

  • Mass Spectrometry: Characteristic isotopic pattern from iodine (m/z 127) and molecular ion peak at m/z 385 .

Reactivity and Functional Applications

Metabolic Pathways

Phase I metabolism, as observed in CJ-036878 (a related benzamide) , may involve:

  • Aliphatic hydroxylation at the benzyl group.

  • Aromatic hydroxylation at unsubstituted positions.

  • Dimerization via oxidative coupling of phenolic groups .

Table 2: Predicted Cytochrome P450 Interactions

EnzymeRole in MetabolismContribution
CYP3A4Primary oxidative catalyst~70%
CYP2D6Secondary hydroxylation~15%
CYP1A2Minor pathway<10%

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

  • LC-MS/MS: High-resolution mass spectrometry for metabolite identification .

Crystallography

Single-crystal X-ray diffraction could resolve the planar benzamide core and dihedral angles between substituents, though crystallinity may be hindered by the flexible benzyl group .

Industrial and Research Considerations

Scalability Challenges

  • Iodine Handling: Requires specialized equipment to mitigate corrosive byproducts .

  • Catalyst Recovery: Nickel-based catalysts necessitate filtration and recycling to reduce costs .

Environmental Impact

  • Waste Streams: Halogenated byproducts require neutralization prior to disposal .

  • Green Chemistry Alternatives: Photocatalytic deiodination or bioremediation strategies may mitigate iodine waste .

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